molecular formula C9H11ClO3S B146322 2-Chloroethyl p-toluenesulfonate CAS No. 80-41-1

2-Chloroethyl p-toluenesulfonate

Cat. No. B146322
CAS RN: 80-41-1
M. Wt: 234.7 g/mol
InChI Key: ZXNMIUJDTOMBPV-UHFFFAOYSA-N
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Description

2-Chloroethyl p-toluenesulfonate is a chemical compound that is related to various other compounds studied in the provided papers. While the exact compound is not directly studied, the papers discuss related p-toluenesulfonate derivatives and their properties, which can provide insights into the behavior of 2-Chloroethyl p-toluenesulfonate.

Synthesis Analysis

The synthesis of related compounds such as 2,2,2-trifluoroethyl p-toluenesulfonate involves the treatment with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates in the presence of cuprous iodide to afford difluorovinyl carbonyl compounds in good yields . This method could potentially be adapted for the synthesis of 2-Chloroethyl p-toluenesulfonate by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloroethyl p-toluenesulfonate has been determined using X-ray diffraction data. For example, the crystal structures of 3-(2'-chloro-2'-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate show virtually identical structures for racemic and optically active samples, with the cation displaying disorder of the Cl atom and the C atom to which it is bonded . This suggests that 2-Chloroethyl p-toluenesulfonate may also exhibit conformational isomerism or disorder in its crystal structure.

Chemical Reactions Analysis

The reactivity of p-toluenesulfonate esters has been explored in various studies. For instance, the solvolysis of bicyclo[2.3.1]oct-2-en-8-yl p-toluenesulfonates has been investigated, revealing insights into the mechanisms and the types of cations formed during these reactions . These findings could be relevant to understanding the chemical reactions that 2-Chloroethyl p-toluenesulfonate might undergo, such as substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from studies on similar compounds. The crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate show almost plan

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2,2-Difluorovinyl Carbonyl Compounds : 2-Chloroethyl p-toluenesulfonate is used in the synthesis of 2,2-difluorovinyl carbonyl compounds, a process involving the generation of 1-alkyl-2,2-difluorovinylboranes reacting with acyl chlorides or chloroformates to afford these compounds in good yields (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992).

  • Study of Solvolysis in Organic Chemistry : Research on 2-chloroethoxycarbonyl p-toluenesulfonate contributes to understanding solvolysis, an important reaction in organic chemistry, providing insights into the rates of solvolysis in different solvents and supporting a tetrahedral transition state for additions to trigonal carbon (D’Souza, Wirick, Deol, & Kevill, 2018).

  • Development in Nonlinear Optics : The compound finds application in nonlinear optics, where derivatives of 2-chloroethyl p-toluenesulfonate are synthesized and investigated for their optical properties, contributing to the development of materials for second-order nonlinear optics (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).

  • Catalysis and Polymerization : Its role in catalysis and polymerization is significant, as seen in studies where derivatives of 2-chloroethyl p-toluenesulfonate are used as catalysts in processes like hydrolysis and ring-opening metathesis polymerization, expanding the utility of these compounds in polymer chemistry (Li & Ganesan, 1998), (Paciello & Grubbs, 1993).

Analytical and Materials Science Applications

  • Electrochemical Studies : It's also relevant in electrochemical studies, particularly in exploring the effects of different supporting electrolytes, like p-toluenesulfonate, on the polarographic reduction of metal ions in non-aqueous solvents (Fujinaga & Sakamoto, 1976).

  • Materials Science : In materials science, the compound is involved in the synthesis of novel materials, such as the creation of disubstituted 1,1-difluoro-1-alkenes, showcasing its versatility in material synthesis (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).

Safety And Hazards

2-Chloroethyl p-toluenesulfonate is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-chloroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNMIUJDTOMBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883256
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroethyl p-toluenesulfonate

CAS RN

80-41-1
Record name 2-Chloroethyl p-toluenesulfonate
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Record name 2-Chloroethyl p-tosylate
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Record name 2-Chloroethyl p-toluenesulfonate
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Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Record name 2-chloroethyl toluene-4-sulphonate
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Synthesis routes and methods I

Procedure details

Para-toluenesulphonyl chloride (20.5 g) was added to a mixture of 2-chloroethanol (8.6 g) and pyridine (50 ml). After stirring for one hour at 0° C., the mixture was added to ice and the organic phase was extracted with ether. The extract was washed with dilute hydrochloric acid, dried with magnesium sulphate, and evaporated, to yield 2-chloroethyl-p-toluenesulphonate.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a typical run, p-toluenesulfonyl chloride (TsCl, 70.5 g, 0.37 mol) was added slowly to a solution of 2-chloroethanol (38; 25.0 g, 0.31 mol) in pyridine (100 mL) at 0° C. The reaction mixture was stirred at 0-5° C. for 18 h. Ice water (300 mL) was added and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with 1 N HCl (3×100 mL), water (100 mL×3), dried (Na2SO4) and concentrated under reduced pressure to afford 2-chloroethyl 4-methylbenzenesulfonate 39 (64.3 g, 88%).
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (172 g, 0.884 mol) and pyridine (59 g, 0.75 mol) were added to 180 mL dichloromethane (DCM) in a 1 L round-bottom flask (RBF) which was placed in an ice bath for ca. 5 min. 1-Chloroethanol (40.3 g, 0.496 mol) was added slowly, and the RBF was taken out of the ice bath and left to stir at room temperature (r.t.) for 15 hrs. The reaction mixture was poured into a 1 L separatory funnel, washed twice with 300 mL water+50 mL pyridine, and again with 300 mL water+75 mL 36% wt aq. HCl (discarding the aqueous phase after each wash). Removal of the solvent at reduced pressure yielded analytically pure 1 as a faint yellow, thick syrup (116 g, 0.494 mol, 100% yield). 1H NMR: δ=7.81 (d, 2 aromatic H meta to CH3, J=8.3 Hz), 7.37 (d, 2 aromatic H ortho to CH3, J=8.3 Hz), 4.23 (t, OCH2, J=5.9 Hz), 3.66 (t, CH2Cl, J=5.9 Hz), 2.46 (s, CH3).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroethyl p-toluenesulfonate

Citations

For This Compound
78
Citations
DP Krut'ko, MV Borzov, EN Veksler… - Russian chemical …, 1998 - Springer
… Tile reaction of lithium tetramethylcyclopentadienide with 2-chloroethyl p-toluenesulfonate in THF at -5 to +5 ~ for t0 min produces a mixture of isomeric products, among which, in …
Number of citations: 12 link.springer.com
A García, FJ Rupérez, F Ceppa, F Pellati… - … of pharmaceutical and …, 2012 - Elsevier
… (which is present in the reaction mixture), can originate two alkyl esters of aryl sulfonic acids [2], [3], namely methyl p-toluenesulfonate (MPTS) and 2-chloroethyl p-toluenesulfonate (…
Number of citations: 31 www.sciencedirect.com
YF Shealy, CA Krauth, RF Struck… - Journal of Medicinal …, 1983 - ACS Publications
Because certain (2-chloroethyl) triazenes and (2-haloethyl) nitrosoureas have high antineoplastic activity, 2-chloroethyl and 2-fluoroethyl sulfonates were prepared to try to develop …
Number of citations: 37 pubs.acs.org
JW Lown, AV Joshua… - Journal of Medicinal …, 1980 - ACS Publications
… The compounds include 2-chloroethyl trifluoromethanesulfonate, 5, 2-chloroethyl p-nitrobenzenesulfonate, 2-chloroethyl ptoluenesulfonate, and 2-chloroethyl methanesulfonate. Of …
Number of citations: 34 pubs.acs.org
DA Shirley, GR Bell Jr - Journal of Medicinal Chemistry, 1966 - ACS Publications
… added 17.6g (0.075 mole) of 2-chloroethyl p-toluenesulfonate in 50 ml of ether over … of 2thienylmagnesium bromide and 2-chloroethyl p-toluenesulfonate essentially according to Blicke …
Number of citations: 7 pubs.acs.org
S Ehala, M Vaher, M Kaljurand - Journal of Chromatography A, 2007 - Elsevier
… 2-Chloroethyl p-toluenesulfonate, cyanomethyl benzenesulfonate, phenyl methanesulfonate and phenyl trifluoromethanesulfonate were from Aldrich (St. Louis, MO, USA). Methyl 4-…
Number of citations: 5 www.sciencedirect.com
RM HERBST, P JOHNSON - The Journal of Organic Chemistry, 1952 - ACS Publications
… Cierno andPerkin (2) employed a sequence of reactions involving the interaction of ethylene chlorohydrin and p-toluenesulfonyl chloride to form 2-chloroethyl p-toluenesulfonate and …
Number of citations: 7 pubs.acs.org
RM HERBST, JV SIMONIAN - The Journal of Organic Chemistry, 1952 - ACS Publications
… Cierno and Perkin (2) had prepared thechloroethyl ether by interaction of 2-chloroethyl p-toluenesulfonate and p-acetylaminophenol in alkaline aqueous medium. We have found it …
Number of citations: 7 pubs.acs.org
KW Richman, KN Griffith, CL Liotta, P Pollet… - … Document, Cedar City …, 2007 - apps.dtic.mil
… An example of this type of material would be 2-chloroethyl-p-toluenesulfonate. This material is particularly attractive because it is commercially available, relatively inexpensive, and …
Number of citations: 5 apps.dtic.mil
K SEN, DA SHIRLEY - The Journal of Organic Chemistry, 1961 - ACS Publications
… converted to the N-0-chloroethyl derivative with 2-chloroethyl ptoluenesulfonate. Subsequent reaction with diethanolamine produced the >NCH2CH2N(CH2CH2OH)2 derivatives which …
Number of citations: 5 pubs.acs.org

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